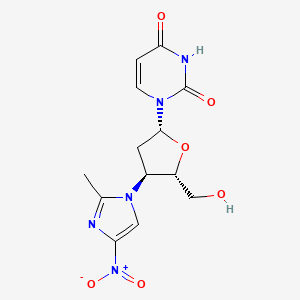
Uridine, 2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification at the 2’ and 3’ positions, along with the addition of a 2-methyl-4-nitro-1H-imidazol-1-yl group, imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positionsCommon reagents used in these steps include strong bases and nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are often used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amino derivative.
Substitution: Nucleophilic substitution can yield various substituted imidazole derivatives.
Hydrolysis: Hydrolysis of the glycosidic bond results in the formation of uracil and the corresponding sugar.
Aplicaciones Científicas De Investigación
Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its potential role in RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside-based drugs and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into RNA, where it can interfere with normal RNA function. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group can disrupt base pairing and RNA stability, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. Molecular targets include RNA polymerases and other enzymes involved in RNA synthesis and processing .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 2-methyl-4-nitro-1H-imidazol-1-yl group but shares the deoxygenation at the 2’ and 3’ positions.
2’,3’-Dideoxy-2’,3’-difluorouridine: Contains fluorine atoms at the 2’ and 3’ positions instead of the imidazole group.
5-Chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)-uridine: Similar structure with a chlorine atom at the 5 position
Uniqueness
Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group, which imparts distinct chemical and biological properties. This modification enhances its potential as an antiviral and anticancer agent by disrupting RNA function more effectively than other similar compounds .
Propiedades
Número CAS |
132149-49-6 |
|---|---|
Fórmula molecular |
C13H15N5O6 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-14-10(18(22)23)5-17(7)8-4-12(24-9(8)6-19)16-3-2-11(20)15-13(16)21/h2-3,5,8-9,12,19H,4,6H2,1H3,(H,15,20,21)/t8-,9+,12+/m0/s1 |
Clave InChI |
UXHGVQQEYTYSKH-YGOYTEALSA-N |
SMILES isomérico |
CC1=NC(=CN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=CN1C2CC(OC2CO)N3C=CC(=O)NC3=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


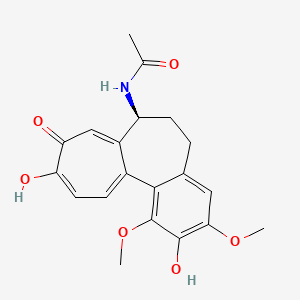
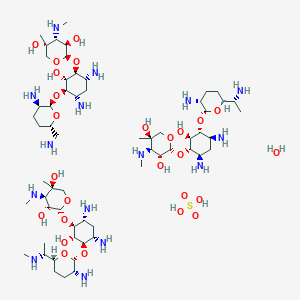

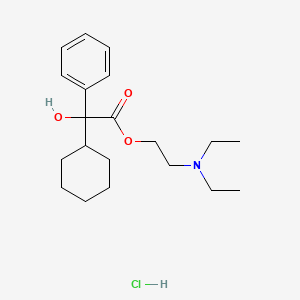
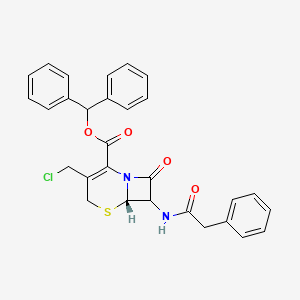
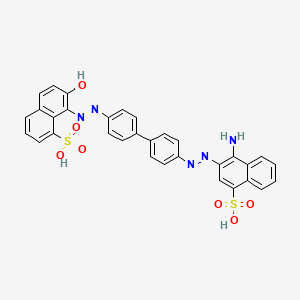

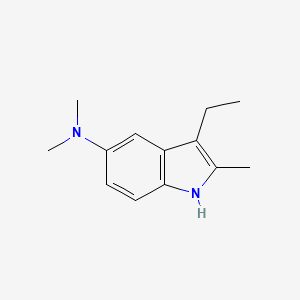

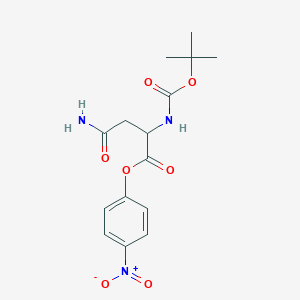
![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)

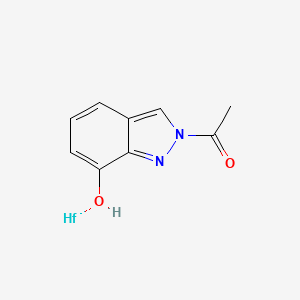
![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
